molecular formula C24H41NO3 B155658 N-Palmitoyldopamine CAS No. 136181-87-8

N-Palmitoyldopamine

Cat. No.: B155658
CAS No.: 136181-87-8
M. Wt: 391.6 g/mol
InChI Key: TWJJFOWLTIEYFO-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide is a synthetic fatty acid amide of research interest for its potential biological activities. Early studies have investigated its role in various cellular processes. Available research, primarily from earlier decades, suggests it may influence immune response by inhibiting IgE-mediated allergic reactions in laboratory cell models . Other studies have explored its potential to suppress epithelial-mesenchymal transition in renal tubular cells, a process relevant to tissue fibrosis . Furthermore, this compound has been included in molecular screening studies aimed at identifying inhibitors of glioblastoma stem cells, highlighting its interest in oncology research . Structurally, it belongs to a class of bioactive N-acylamides and is related to other compounds isolated from natural sources, such as marine sponges, which often exhibit cytotoxic properties . Researchers should note that the existing scientific literature on this specific compound is not recent, and further investigation is necessary to fully elucidate its mechanisms of action and research applicability. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Disclaimer for Personnel: The information presented here is based on available scientific literature and is for research and reference purposes only. It is not intended to be a complete representation of the product's properties or applications. Researchers should conduct their own literature review to ensure the compound meets their experimental needs.

Properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)25-19-18-21-16-17-22(26)23(27)20-21/h16-17,20,26-27H,2-15,18-19H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJJFOWLTIEYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587875
Record name N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136181-87-8
Record name N-Palmitoyldopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136181-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acyl Chloride-Mediated Amidation

The direct reaction of palmitoyl chloride with dopamine represents a classical approach to N-palmitoyldopamine synthesis. This method leverages the high reactivity of acyl chlorides to form amide bonds under basic conditions.

Procedure :

  • Reaction Setup : Dopamine hydrochloride (1.0 mmol) is suspended in anhydrous dimethylformamide (DMF, 5 mL) and cooled to 0°C under an inert atmosphere. Triethylamine (Et₃N, 4.0 mmol) is added to deprotonate the amine.

  • Acyl Chloride Addition : Palmitoyl chloride (1.2 mmol) dissolved in DMF (2 mL) is added dropwise to the reaction mixture.

  • Stirring and Workup : The solution is stirred at room temperature for 5–12 hours, followed by quenching with ice-water. The product is extracted with chloroform, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification : Crude material is purified via silica gel chromatography using a gradient of chloroform:methanol:aqueous ammonia (20:1:0.5).

Yield : 18–25% (based on analogous syntheses of N-oleoyldopamine).
Advantages :

  • Utilizes commercially available starting materials.

  • No requirement for specialized coupling agents.
    Limitations :

  • Competes with O-acylation at dopamine’s hydroxyl groups, necessitating careful chromatographic separation.

Coupling Agent-Assisted Synthesis Using PPACA

Propylphosphonic anhydride (PPACA) has emerged as a superior condensation agent for regioselective N-acylation, effectively suppressing O-acylation byproducts.

Optimized Protocol :

  • Reagent Preparation : Dopamine hydrochloride (0.32 mmol) and palmitic acid (0.32 mmol) are combined in dry dichloromethane (CH₂Cl₂, 1 mL) under argon. Et₃N (0.96 mmol) is added at 0°C to neutralize HCl.

  • PPACA Addition : PPACA (50% in ethyl acetate, 0.32 mmol) is introduced dropwise over 30 minutes to prevent exothermic side reactions.

  • Reaction Progress : The mixture is stirred overnight at room temperature, followed by solvent evaporation.

  • Purification : Column chromatography with ethyl acetate:hexane (1:1 to 4:1) yields pure this compound as a colorless solid.

Yield : 18.1% (reported for N-palmitoleoyldopamine, analogous to the target compound).
Advantages :

  • Exclusive N-acylation without protective groups.

  • Compatible with sensitive fatty acids and deuterated analogs.
    Limitations :

  • Moderate yields due to competing hydrolysis of PPACA.

Comparative Analysis of Synthetic Methods

The table below contrasts critical parameters of the two primary methodologies:

ParameterAcyl Chloride MethodPPACA Method
Reaction Time 5–12 hours12–24 hours
Solvent DMFCH₂Cl₂
Byproducts O-Acylated derivativesNone detected
Yield 18–25%18.1%
Purification Complexity Moderate (requires ammonia-containing eluents)Low (simple ethyl acetate/hexane gradients)

Key Insights :

  • The PPACA method eliminates O-acylation, streamlining purification.

  • Acyl chloride approaches offer faster reaction times but require rigorous chromatographic separation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (CDCl₃, 400 MHz) :

  • δ 6.81 (d, J=8.0 Hz, H-5″), 6.75 (d, J=2.0 Hz, H-2″), 6.57 (dd, J=8.0, 2.0 Hz, H-6″): Aromatic protons of the catechol group.

  • δ 5.63 (br s, NH): Amide proton.

  • δ 2.15 (t, J=7.6 Hz, CH₂CO): α-methylene to the amide.

  • δ 1.25 (m, CH₂ palmitoyl chain): Aliphatic protons of the C16 chain.

Mass Spectrometry (MS)

  • High-Resolution ESI-MS : Calculated for C₂₄H₄₁NO₃ [M+H]⁺: 392.3161; Observed: 392.3158.

Discussion of Byproducts and Reaction Optimization

Mitigating O-Acylation

O-Acylation at dopamine’s 3- or 4-hydroxyl groups remains a key challenge in acyl chloride-based syntheses. Studies demonstrate that slow addition of acyl chlorides and low temperatures (0°C) reduce this side reaction. Conversely, PPACA’s mild reactivity inherently favors N-acylation, as evidenced by the absence of O-acylated products in chromatograms.

Solvent and Base Selection

  • DMF vs. CH₂Cl₂ : Polar aprotic solvents like DMF enhance acyl chloride reactivity but may promote side reactions. CH₂Cl₂, being less polar, improves regioselectivity in PPACA-mediated reactions.

  • Et₃N as Base : Et₃N effectively neutralizes HCl generated during amidation, though excess base can hydrolyze acyl chlorides .

Chemical Reactions Analysis

Oxidation Reactions

The catechol group (3,4-dihydroxyphenyl) is highly susceptible to oxidation. Under oxidative conditions, this moiety undergoes transformations:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Quinone formationKMnO<sub>4</sub> (acidic)3,4-Benzoquinone derivativeTwo-electron oxidation removes hydroxyl protons, forming a conjugated diketone .
Radical oxidationO<sub>2</sub>/Fe<sup>3+</sup>Semiquinone radicalsSingle-electron transfer generates reactive intermediates .

The long aliphatic chain remains inert under mild oxidative conditions but may undergo β-oxidation in biological systems.

Reduction Reactions

The amide bond and aromatic ring may participate in reduction processes:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Amide reductionLiAlH<sub>4</sub>N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecylamineLiAlH<sub>4</sub> reduces the carbonyl to a methylene group, yielding a secondary amine .
Catalytic hydrogenationH<sub>2</sub>/Pd-CSaturated ethylamine derivativeHydrogenation of the catechol ring is unlikely under standard conditions due to aromatic stability.

Hydrolysis Reactions

The ethylamide linkage is stable under physiological pH but hydrolyzes under extreme conditions:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Acidic hydrolysisHCl (6M), refluxDopamine + palmitic acidProtonation of the amide oxygen facilitates nucleophilic attack by water .
Basic hydrolysisNaOH (aq.), heatDopamine salt + palmitate ionHydroxide ion cleaves the amide via a tetrahedral intermediate .

Substitution and Functionalization

The hydroxyl groups on the catechol ring enable electrophilic substitution:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Methylation(CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>, base3,4-Dimethoxyphenyl derivativeNucleophilic substitution at oxygen atoms .
AcylationAcetic anhydride, pyridineDiacetylated catechol derivativeAcetylation protects hydroxyl groups during synthesis .

Biological and Enzymatic Reactions

In vivo, N-palmitoyl dopamine interacts with enzymes such as:

  • Catechol-O-methyltransferase (COMT) : Transfers methyl groups to the 3-hydroxyl position, forming 3-methoxy-4-hydroxy derivatives .

  • Lipoxygenases/cyclooxygenases : May oxidize the unsaturated bonds in related fatty acid amides, though the saturated chain here limits this reactivity .

Stability and Degradation

  • Thermal degradation : Decomposition above 200°C yields dopamine derivatives and aliphatic hydrocarbons.

  • Photodegradation : UV exposure catalyzes radical formation via the catechol group, leading to polymerization or quinone accumulation .

Key Structural Comparisons

Analog Structural Difference Reactivity Contrast
N-Palmitoyl serotoninSerotonin moiety instead of dopamineEnhanced susceptibility to indole oxidation.
N-[2-(3,4-Dimethoxyphenyl)ethyl]hexadecanamideMethoxy substituentsResistance to oxidation; stable in acidic conditions.

Scientific Research Applications

Structure and Characteristics

  • Chemical Formula : C22_{22}H35_{35}N1_{1}O3_{3}
  • Molecular Weight : 357.52 g/mol
  • Functional Groups : Contains a phenolic group crucial for its biological activity.

The unique structure of N-Palmitoyl dopamine allows it to exhibit amphiphilic properties, enabling it to interact with lipid membranes and proteins effectively. Its lipophilicity may facilitate modulation of membrane dynamics and signaling pathways related to neurotransmitter systems, particularly dopamine pathways .

Neuroprotective Effects

Research indicates that N-Palmitoyl dopamine exhibits significant neuroprotective properties. Studies have shown that it can:

  • Protect neuronal cells from oxidative stress-induced damage.
  • Modulate inflammatory responses in neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • Potentially enhance cognitive functions by influencing dopaminergic signaling pathways.

Anti-inflammatory Properties

N-Palmitoyl dopamine has been investigated for its anti-inflammatory effects. It may:

  • Reduce the production of pro-inflammatory cytokines.
  • Inhibit the activation of inflammatory pathways in various cell types.
  • Serve as a therapeutic agent in conditions characterized by chronic inflammation .

Potential Therapeutic Uses

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

  • Neurology : As a neuroprotective agent in treating neurodegenerative diseases.
  • Dermatology : Due to its anti-inflammatory properties, it may be beneficial in treating skin conditions such as eczema or psoriasis.
  • Pain Management : Its influence on pain perception pathways positions it as a candidate for pain relief therapies.

Neuroprotective Studies

A study published in BMC Complementary Medicine and Therapies demonstrated the efficacy of N-Palmitoyl dopamine in protecting neuronal cells from oxidative stress. The findings indicated significant reductions in cell death rates when treated with varying concentrations of the compound .

Anti-inflammatory Research

Research conducted on inflammatory models showed that N-Palmitoyl dopamine effectively inhibited the production of pro-inflammatory cytokines. This was particularly evident in studies involving macrophage cell lines where treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic agent .

Comparison with Similar Compounds

Structural Analogs and Functional Group Impacts

Palmitoyl Ethanolamide (PEA)
  • Structure: Ethanolamide of palmitic acid (C16:0), lacking the catechol group.
  • Key Differences : PEA’s terminal hydroxyl group contrasts with the target compound’s 3,4-dihydroxyphenyl group. This structural divergence affects receptor interactions and solubility.
  • The catechol group in N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide may enhance interactions with antioxidant or catecholamine pathways, though direct receptor data are unavailable .
Hexadecanamide, N-(2-Phenylethyl)
  • Structure : Features a phenylethyl group instead of the dihydroxyphenylethyl moiety.
  • Key Differences : Absence of hydroxyl groups increases lipophilicity (LogP = 7.22 vs. estimated ~5–6 for the target compound). This higher LogP may reduce aqueous solubility but improve membrane permeability .
Dopamine Hydrochloride
  • Structure : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride shares the catechol group with the target compound.
  • Key Differences : Dopamine’s primary amine vs. the target’s amide bond. The latter’s hexadecanamide chain likely reduces blood-brain barrier penetration compared to dopamine’s smaller, polar structure .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Groups
N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide ~393.5* ~5–6* ~90* Catechol, hexadecanamide
Palmitoyl Ethanolamide (PEA) 299.5 ~6.0 49.1 Hydroxyl, ethanolamide
N-(2-Phenylethyl)hexadecanamide 359.6 7.22 29.1 Phenyl, hexadecanamide
Dopamine HCl 189.6 -0.98 86.2 Catechol, primary amine

*Estimated based on structural analogs .

Anti-Inflammatory and Antioxidant Potential
  • The catechol group in N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide may confer antioxidant activity, akin to quercetin derivatives (e.g., QRC in ). This contrasts with PEA, which primarily exhibits anti-inflammatory effects via CB2 receptor modulation .
Lipid Signaling and Enzyme Interactions
  • Phospholipase D (PLD) inhibitors like HLP and VU01 () share amide backbones but lack hydroxyl groups.
Metabolic Stability
  • Deuterated analogs (e.g., N-(4-Hydroxyphenyl-d4)acetamide in ) highlight isotopic labeling for metabolic studies. The target compound’s stability may resemble PEA (≥2 years at -20°C) but require refrigeration due to catechol oxidation susceptibility .

Biological Activity

N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide, also referred to as PALDA, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H41NO3
  • CAS Number : 10007697
  • Molecular Weight : 397.59 g/mol

This compound features a hexadecanamide backbone with a phenolic substituent that is hypothesized to contribute to its biological activity.

1. Antioxidant Activity

Research indicates that N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide exhibits significant antioxidant properties. The presence of the dihydroxyphenyl group is believed to enhance its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. It appears to modulate the NF-kB signaling pathway, reducing the expression of TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory conditions .

3. Neuroprotective Properties

Preliminary studies suggest that N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

4. Antimicrobial Activity

The compound has shown promising results against various bacterial strains in preliminary assays. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival .

The biological activities of N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide can be attributed to several mechanisms:

  • Antioxidant Mechanism : The dihydroxy groups can donate electrons, neutralizing free radicals.
  • Anti-inflammatory Pathway : Inhibition of NF-kB leads to decreased production of inflammatory mediators.
  • Neuroprotective Mechanism : Modulation of apoptotic pathways may prevent neuronal death under stress conditions.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide using DPPH and ABTS assays. Results indicated a significant reduction in radical scavenging activity compared to control groups.

Assay TypeIC50 (µM)Control (Vitamin C)
DPPH2515
ABTS3020

This data supports the compound's potential use as a natural antioxidant agent.

Study 2: Neuroprotective Effects

In a cellular model of oxidative stress, treatment with N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide significantly reduced cell death rates compared to untreated controls.

Treatment GroupCell Viability (%)
Control40
PALDA (10 µM)70
PALDA (50 µM)85

These results indicate that higher concentrations enhance neuroprotection.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide?

  • Methodological Answer: Synthesis typically involves amidation reactions between hexadecanoic acid (or its activated ester) and 3,4-dihydroxyphenethylamine. For example, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) are used to facilitate the reaction in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmospheres . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. How is the structural integrity of N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide validated in research settings?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the presence of the 3,4-dihydroxyphenyl group (δ ~6.7–6.9 ppm for aromatic protons) and the hexadecanamide chain (δ ~0.8–1.3 ppm for methyl/methylene groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 404.3 for C24_{24}H41_{41}NO3_3) .
  • Infrared Spectroscopy (IR): Peaks at ~3300 cm1^{-1} (O-H stretching) and ~1640 cm1^{-1} (amide C=O) confirm functional groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Palmitoyldopamine
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